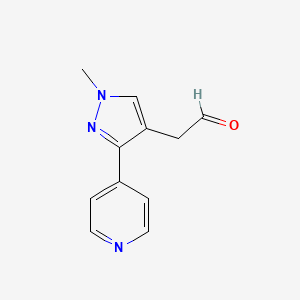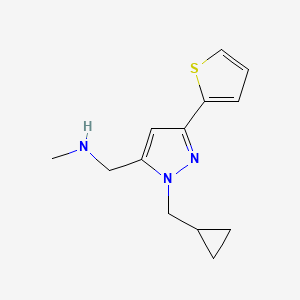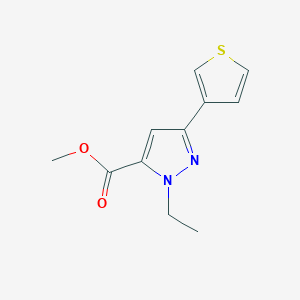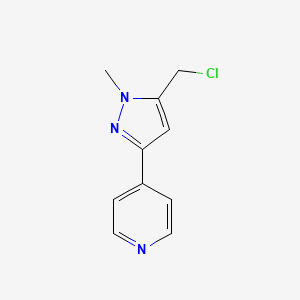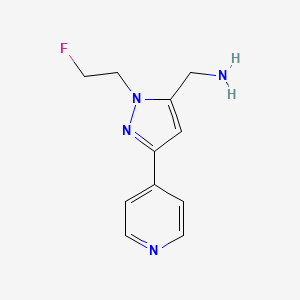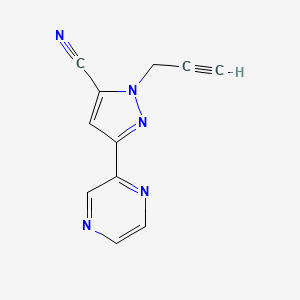
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, also known as CPTP, is a novel synthetic compound with a wide range of potential applications in scientific research. It has been studied for its ability to modulate the activity of several proteins and enzymes, and its potential use in drug development. CPTP has been shown to have a unique mechanism of action, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthetic Approaches and Crystal Structure :
- Research on related thiophene-based pyrazole compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has detailed their synthesis processes and crystal structural analysis. Such studies offer insights into the compound's crystallization in the triclinic crystal system, along with specific unit cell parameters and hydrogen bond interactions, which are crucial for understanding the molecular and crystal structure of related compounds (Prabhuswamy et al., 2016).
Hirshfeld Surface Analysis :
- The analysis of similar compounds provides valuable information on intermolecular interactions and crystal packing, aiding in the design and synthesis of new materials with desired properties (Kumara et al., 2018).
Biological Activities and Applications
Enzyme Inhibitory Activities :
- Thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities against various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies reveal significant inhibitory activities and suggest potential applications in designing enzyme inhibitors for therapeutic purposes (Cetin et al., 2021).
Antimicrobial Activity :
- The synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has shown potential antibacterial and antifungal activities against various microorganisms, indicating their relevance in developing new antimicrobial agents (Sowmya et al., 2018).
Antidepressant Activity :
- Studies on phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have explored their potential antidepressant effects, providing a foundation for further research into the development of new antidepressant drugs (Mathew et al., 2014).
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c13-12(16)10-6-9(11-2-1-5-17-11)14-15(10)7-8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEHRHCAKXHDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





